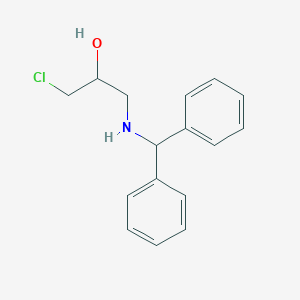

1-(二苯甲基氨基)-3-氯丙烷-2-醇

描述

The compound "1-(Benzhydrylamino)-3-chloropropan-2-ol" is a chemical of interest due to its potential applications in pharmacology and as a precursor for drugs with β-blocker activity. The synthesis and properties of related compounds have been explored in various studies, which provide insights into the methods of preparation, molecular structure, and potential pharmacological activities of such compounds.

Synthesis Analysis

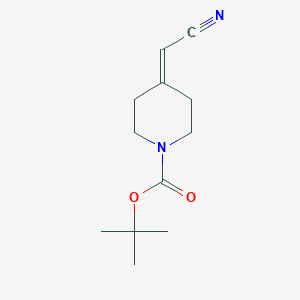

The synthesis of benzhydryl-containing compounds can be achieved through a Suzuki-Miyaura coupling reaction, as described in a study where arylboronic acids and 3-chloro-3-arylacrylonitriles are coupled at 45 degrees Celsius . This method allows for the creation of functionalized benzhydrylamines, which can be further processed into Boc-protected amines through catalytic hydrogenation. Additionally, the synthesis of related heterocyclic compounds has been reported, where 2-benzoylamino-3,3-dichloroacrylonitrile is treated with primary amines and other reagents to yield novel fused heterocycles .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through spectroscopic methods and X-ray diffraction analysis . For instance, the crystal and molecular structure of a novel bioactive heterocyclic compound was characterized and confirmed by X-ray diffraction, providing detailed information about the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

The reactivity of related compounds has been investigated in various studies. For example, the synthesis and reactivity of new benzoxazaphospholes have been explored, demonstrating their utility in the one-pot synthesis of oligothiophosphates . These studies provide valuable information on the chemical behavior of compounds containing similar structural motifs to "1-(Benzhydrylamino)-3-chloropropan-2-ol."

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "1-(Benzhydrylamino)-3-chloropropan-2-ol" have been studied, revealing their potential as precursors for drugs with β-blocker activity. For instance, methods have been developed to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol with high enantiomeric excess, which is a precursor of drugs with potential β-blocker activity . This study highlights the importance of chirality and enantiomeric purity in the pharmacological efficacy of such compounds.

科学研究应用

化学合成及在药物开发中的潜力

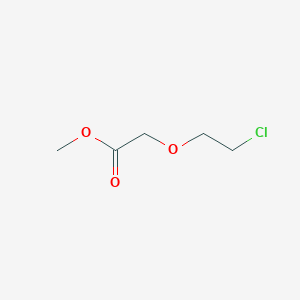

1-(二苯甲基氨基)-3-氯丙烷-2-醇在各种化学合成中用作前体。例如,它用于制备 1-(苯并噻唑-2-基硫烷基)-3-氯丙烷-2-醇,该化合物具有潜在的 β 受体阻滞剂活性。这种合成涉及面包酵母诱导的不对称还原和动力学拆分等方法,突出了其在生产光学活性药物中间体中的重要性 (Nunno 等,2000)。

在抗抑郁剂合成中的应用

该化合物在合成 3-(二甲氨基)-1,1-二苯基-2-丙醇氢溴酸盐的类似物中也至关重要,这些类似物被评估为潜在的抗抑郁剂。该合成涉及 1,1-二芳基-2,3-环氧丙烷的区域选择性开环,展示了其在开发新型抗抑郁药物中的作用 (Clark 等,1979)。

在抗高血压药物开发中的作用

此外,1-(二苯甲基氨基)-3-氯丙烷-2-醇与合成新型 3-[(取代羰基)氨基]-2H-1-苯并吡喃相关,该化合物有望成为抗高血压药。当这些化合物口服给药时,在自发性高血压大鼠中显示出显着的效果,表明其在高血压治疗研究中的效用 (Cassidy 等,1992)。

对有机化学和药物合成的贡献

此外,其衍生物,如 3-氟-1-羟基丙烷-2-酮,已被研究其构效关系,将化学结构与潜在的治疗效果联系起来。这项研究有助于更广泛地了解该化合物在有机化学和药物合成中的作用 (Pero 等,1977)。

在尿激肽 II 受体研究中的用途

此外,它还参与了发现尿激肽 II 受体的非肽激动剂,这是药理学研究中的重大突破。这一发现为开发针对该受体的药物铺平了道路 (Croston 等,2002)。

属性

IUPAC Name |

1-(benzhydrylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c17-11-15(19)12-18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDKURQHOBPQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567104 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63477-43-0 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)

![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)